![molecular formula C14H17NO3 B2605609 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2361639-10-1](/img/structure/B2605609.png)
1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one, also known as MMMP, is a synthetic compound that belongs to the class of morpholine derivatives. MMMP has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
作用機序
The mechanism of action of 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one is not fully understood, but studies have suggested that it acts by modulating various signaling pathways involved in cancer, inflammation, and pain. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound also inhibits the NF-κB signaling pathway, which regulates the production of inflammatory cytokines. Moreover, this compound has been shown to activate the opioid receptors, which are involved in pain modulation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by regulating the expression of various genes and proteins involved in cell cycle regulation and apoptosis. This compound also reduces the production of inflammatory cytokines and chemokines by inhibiting the activation of NF-κB. Moreover, this compound has been shown to reduce pain behavior in animal models by activating the opioid receptors.
実験室実験の利点と制限
1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound with a high purity, making it suitable for further research. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in in vitro experiments. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not fully understood.
将来の方向性
There are several future directions for 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one research. Firstly, further studies are needed to elucidate the mechanism of action of this compound in cancer, inflammation, and pain. Secondly, studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of this compound to improve its efficacy in vivo. Thirdly, studies are needed to evaluate the safety and toxicity of this compound in animal models and humans. Fourthly, studies are needed to explore the potential of this compound in combination with other drugs for the treatment of various diseases. Fifthly, studies are needed to explore the potential of this compound as a diagnostic tool for cancer and inflammation. In conclusion, this compound has shown promising potential for therapeutic applications in various diseases, and further research is needed to fully explore its potential.
合成法
The synthesis of 1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one involves the reaction of 4-morpholin-4-ylbut-3-en-2-one with 2-methoxybenzaldehyde in the presence of a base. The reaction yields this compound as a yellow solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of this compound, making it suitable for further research.
科学的研究の応用
1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. This compound also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing the infiltration of immune cells. Moreover, this compound has been shown to possess analgesic activity by reducing pain behavior in animal models.
特性
IUPAC Name |
1-[2-(2-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-14(16)15-8-9-18-13(10-15)11-6-4-5-7-12(11)17-2/h3-7,13H,1,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILNWWDPKQYYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CN(CCO2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2605526.png)
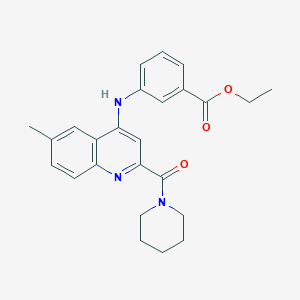

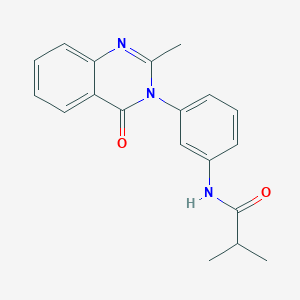
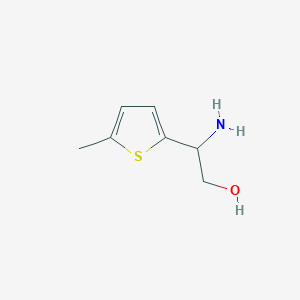
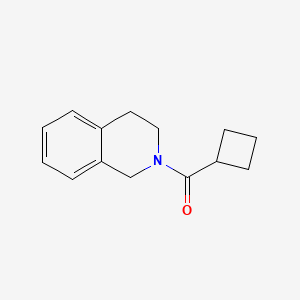
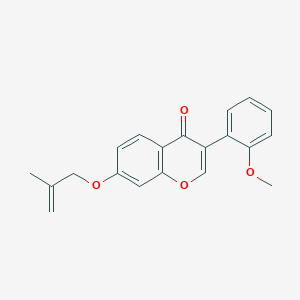
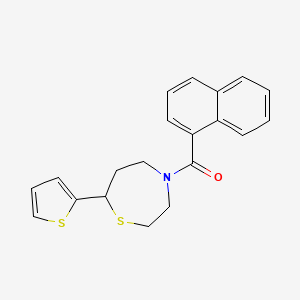
![(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B2605537.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2605539.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2605542.png)
![1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2605545.png)
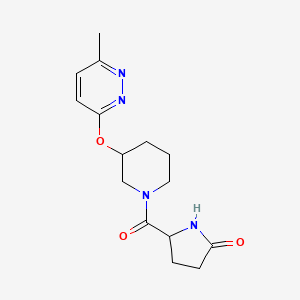
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2605549.png)